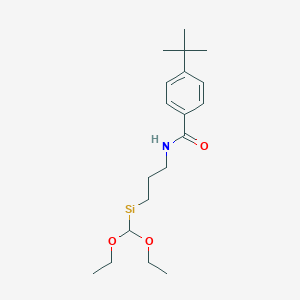
CID 78069340
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069340” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78069340 involves multiple steps, each requiring specific reagents and conditions to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
CID 78069340 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to ensure optimal yields. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
CID 78069340 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, such as cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of CID 78069340 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, this compound may inhibit or activate certain enzymes, thereby affecting metabolic processes or signal transduction pathways .
Properties
Molecular Formula |
C19H31NO3Si |
|---|---|
Molecular Weight |
349.5 g/mol |
InChI |
InChI=1S/C19H31NO3Si/c1-6-22-18(23-7-2)24-14-8-13-20-17(21)15-9-11-16(12-10-15)19(3,4)5/h9-12,18H,6-8,13-14H2,1-5H3,(H,20,21) |
InChI Key |
LBHQIAAPQSRQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















